Boc-D-Cha-OH Dcha

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

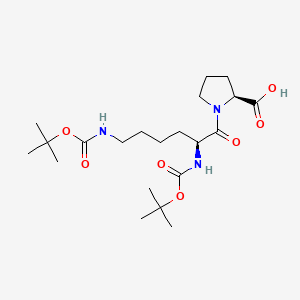

Boc-D-Cha-OH Dcha is a chemical compound used in scientific research for its ability to stimulate the release of growth hormone in laboratory experiments. This compound has gained significant attention in the scientific community due to its potential applications in the field of endocrinology and its ability to aid in the study of growth hormone regulation.

科学研究应用

Peptide Synthesis

Boc-D-Cha-OH Dcha: is primarily used as a building block in solid-phase peptide synthesis (SPPS) . The Boc (tert-butoxycarbonyl) group serves as a protective group for amino acids during the synthesis process. It prevents unwanted side reactions and is removed under acidic conditions once the peptide chain assembly is complete. This compound’s role is crucial in synthesizing peptides with precise sequences, which are essential for studying protein functions and interactions.

Medicinal Chemistry

In medicinal chemistry , Boc-D-Cha-OH Dcha is utilized for the synthesis of peptide-based drugs . These drugs can mimic natural peptides in the body and act as inhibitors or activators of biological processes. The specificity of peptide drugs synthesized using this compound can lead to targeted therapies with fewer side effects compared to traditional small-molecule drugs.

Biochemistry Research

In biochemistry research , Boc-D-Cha-OH Dcha is used to study protein-protein interactions . By incorporating this compound into peptides, researchers can investigate the binding affinity and specificity of peptide substrates to enzymes or receptors, which is fundamental in understanding cellular signaling pathways.

Pharmacology

Boc-D-Cha-OH Dcha: plays a role in pharmacology by being part of the development of cryogels used for heparin neutralization . These cryogels can rapidly reverse the anticoagulant effects of heparin, which is critical during surgical procedures and dialysis treatments. This application showcases the compound’s importance in creating materials that can interact with biological systems to achieve a therapeutic effect.

Materials Science

In materials science , this compound is involved in the creation of novel polymeric materials . These materials can have a variety of applications, including biocompatible surfaces for implants, controlled drug release systems, and scaffolds for tissue engineering.

Chemical Engineering

Within chemical engineering , Boc-D-Cha-OH Dcha is significant for its use in the synthesis of complex molecules . It is a key component in the design of multifunctional catalysts and in the development of new synthetic routes for chemical production, which can lead to more efficient and environmentally friendly processes.

Environmental Science

Lastly, in environmental science , research involving Boc-D-Cha-OH Dcha can contribute to the development of green chemistry practices . By improving the synthesis of environmentally benign materials and chemicals, it aids in reducing the ecological footprint of chemical processes.

属性

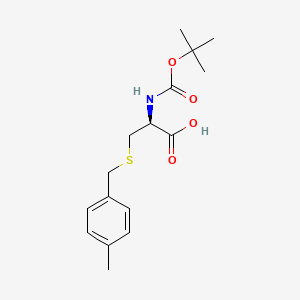

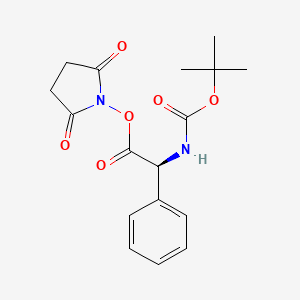

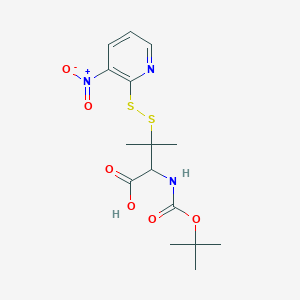

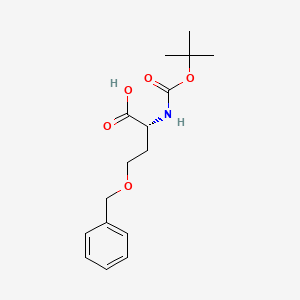

IUPAC Name |

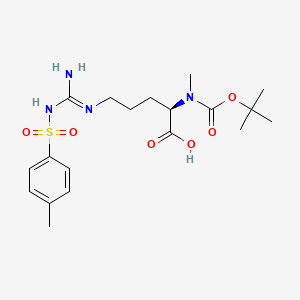

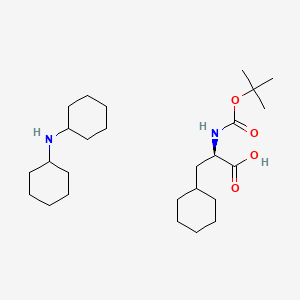

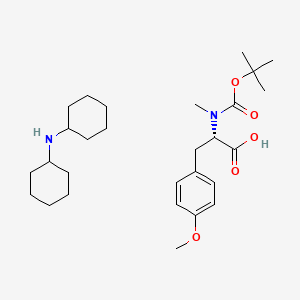

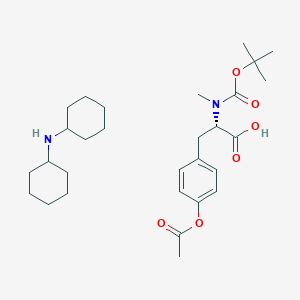

N-cyclohexylcyclohexanamine;(2R)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4.C12H23N/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17);11-13H,1-10H2/t11-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSGRQFGFPZQUQS-RFVHGSKJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

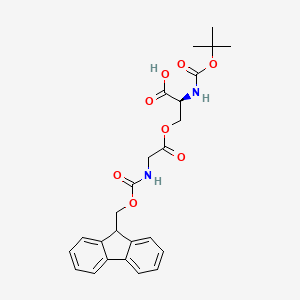

CC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

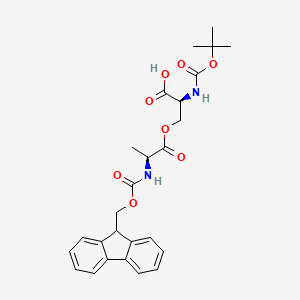

CC(C)(C)OC(=O)N[C@H](CC1CCCCC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H48N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-D-Cha-OH Dcha | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-](/img/structure/B613646.png)